molecular formula C11H20N4O2 B13222129 (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13222129
M. Wt: 240.30 g/mol
InChI Key: YMVVACPRASJREH-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound that features a triazole ring, an oxolane group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves a multi-step process. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Methoxyethyl Group: This step often involves an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-methoxy-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H20N4O2/c1-16-5-3-12-6-11-8-15(14-13-11)7-10-2-4-17-9-10/h8,10,12H,2-7,9H2,1H3

InChI Key

YMVVACPRASJREH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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